molecular formula C8H5F3O2 B1271446 Methyl 2,3,4-trifluorobenzoate CAS No. 773873-68-0

Methyl 2,3,4-trifluorobenzoate

Cat. No. B1271446
M. Wt: 190.12 g/mol
InChI Key: JHPAOEXOUXURFL-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trifluorobenzoate is a chemical compound that is part of the broader class of halogenated benzoates, which are known for their diverse applications in organic synthesis and materials science. The compound is characterized by the presence of three fluorine atoms on the benzene ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been demonstrated in various studies. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a compound closely related to methyl 2,3,4-trifluorobenzoate, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process, which included halogenation and functional group transformations . Additionally, bismuth compounds with trifluorobenzoate ligands have been synthesized by reacting triphenylbismuth with trifluorobenzoic acids, showcasing the versatility of trifluorobenzoates in coordination chemistry .

Molecular Structure Analysis

The molecular structure of trifluorobenzoate derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established by FTIR, NMR, MS, and elemental analysis, which are essential tools for determining the arrangement of atoms within a molecule . The coordination chemistry of bismuth trifluorobenzoates revealed different coordination numbers and bonding distances, indicating the influence of the trifluorobenzoate ligands on the geometry of the metal center .

Chemical Reactions Analysis

Trifluorobenzoate derivatives participate in a variety of chemical reactions. S-methyl thiobenzoate, when reacted with methyl triflate, yielded benzoic trifluoromethanesulfonic anhydride, a compound that can act as a powerful benzoylating agent for different substrates such as arenes and alcohols . This reactivity is indicative of the potential of methyl 2,3,4-trifluorobenzoate to engage in similar electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluorobenzoate derivatives are influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine affects the acidity, reactivity, and stability of these compounds. For instance, the synthesis of heterocyclic compounds from bis-trifluoromethyl precursors demonstrated the impact of fluorine on the spectroscopic properties and crystalline structure, including short intermolecular F–F contacts . These properties are crucial for understanding the behavior of methyl 2,3,4-trifluorobenzoate in various chemical environments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2,3,4-trifluorobenzoate is utilized in the synthesis of various chemical compounds. For instance, a study demonstrated its use in synthesizing 4-chloro-2,3,5-trifluorobenzoic acid through a multi-step process, highlighting its role in creating complex chemical structures (Yu et al., 2015). Additionally, its derivatives are employed in reactions involving sulfur tetrafluoride in anhydrous hydrogen fluoride solution, showcasing its versatility in chemical reactions (Gaidarzhy et al., 2020).

Pharmaceutical and Material Science

  • In the pharmaceutical industry and material science, methyl 2,3,4-trifluorobenzoate-related compounds, like 2,4,5-trifluorobenzoic acid, are significant. A study emphasized the importance of 2,4,5-trifluorobenzoic acid as a synthetic intermediate, derived from an aryl-Grignard reagent reaction with CO2 (Deng et al., 2015).

Liquid Crystalline Phase and Supramolecular Dendrimers

  • Methyl 3,4,5-trihydroxybenzoate, a related compound, plays a role in the development of novel supramolecular dendrimers. These dendrimers self-organize in unique thermotropic cubic liquid-crystalline phases, which are essential in material sciences for various applications (Balagurusamy et al., 1997).

Agricultural Applications

  • Derivatives of methyl 2,3,4-trifluorobenzoate, such as methyl 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate, are utilized in agriculture as herbicides. This illustrates the compound's role in developing agricultural chemicals that manage plant growth and health (Mereiter, 2011).

properties

IUPAC Name

methyl 2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPAOEXOUXURFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-trifluorobenzoate

CAS RN

773873-68-0
Record name methyl 2,3,4-trifluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MAN DER RUHR - isgc-symposium-2022.livescience.io
While fluorinated cycloalkane derivatives are largely explored in different fields of the chemical industry as important building blocks for the production of pharmaceuticals,[1] …
M Ishikawa, Y Hiraiwa, D Kubota, M Tsushima… - Bioorganic & medicinal …, 2006 - Elsevier
In order to optimize our novel integrin α v β 3 /α IIb β 3 dual antagonists, spatial screening at the N-terminus was performed. The α v β 3 antagonistic activity varied depending on the …
Number of citations: 46 www.sciencedirect.com
RM Claramunt, C López, A López… - European journal of …, 2011 - Elsevier
The inhibition of neuronal and inducible nitric oxide synthases (nNOS and iNOS) by a series of 36 indazoles has been evaluated, showing that most of the assayed derivatives are …
Number of citations: 32 www.sciencedirect.com
A López Ramírez - 2011 - digibug.ugr.es
Desde que cursé la asignatura de Fisiología durante la carrera, supe que quería dedicarme por entero a la investigación en este campo. La motivación, como en todas las cosas de la …
Number of citations: 0 digibug.ugr.es

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